1-benzyl-N-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Overview
Description
1-benzyl-N-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C19H16N4O2 and its molecular weight is 332.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 332.12732577 g/mol and the complexity rating of the compound is 648. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Analgesic Properties
The chemical modification of the pyridine moiety in the N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, including derivatives of 1-benzyl-N-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide, has been explored to enhance their analgesic properties. A study by Ukrainets et al. (2015) demonstrated that specific modifications can lead to increased biological activity, particularly in para-substituted derivatives, suggesting potential applications in developing new analgesic drugs (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Antimicrobial Activity
Kolisnyk et al. (2015) reported on the synthesis of novel derivatives related to this compound with significant antimicrobial activity. These compounds demonstrated more effectiveness than reference drugs against certain bacterial strains and fungi, highlighting their potential in antimicrobial applications [(Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015)](https://consensus.app/papers/synthesis-study-antimicrobial-activity-kolisnyk/8eba55a102935f8985b8a54c1568994c/?utm_source=chatgpt).
Synthesis of Fused Heterocyclic Systems
Bakhite et al. (2005) explored the synthesis of novel pyrido and thieno pyrimidines, including structures related to this compound. These compounds serve as synthons for other fused polyheterocyclic systems, indicating their potential in creating diverse heterocyclic compounds for various scientific applications (Bakhite, Al‐Sehemi, & Yamada, 2005).
Pyrroline-Ring Formation in Organic Synthesis
Noguchi et al. (2003) investigated the stereoselective formation of 2,3-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one derivatives, which are related to the target molecule. Their research focuses on the thermal reaction and cyclization processes, contributing to the field of organic synthesis and the development of novel compounds (Noguchi, Shirai, Nakashima, Arai, Nishida, Yamamoto, & Kakehi, 2003).
Antifungal Activities
Konno et al. (1989) synthesized thieno[2,3-d]pyrimidine derivatives, structurally related to the compound , and evaluated their antifungal activities. These derivatives showed potential as antifungal agents, indicating the compound's utility in developing new antifungal therapies (Konno, Tsunoda, Watanabe, Yamanaka, Fujita, Ohtsuka, & Asano, 1989).
Properties
IUPAC Name |
6-benzyl-N-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c1-20-18(24)15-11-14-17(23(15)12-13-7-3-2-4-8-13)21-16-9-5-6-10-22(16)19(14)25/h2-11H,12H2,1H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOWQVARXNMQGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(N1CC3=CC=CC=C3)N=C4C=CC=CN4C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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